molecular formula C23H22N4O4 B13447471 N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine

Cat. No.: B13447471
M. Wt: 418.4 g/mol
InChI Key: URTCYOVFKVRVPH-OALUTQOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves the coupling of L-phenylalanine with a pyrazine derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxyl group of L-phenylalanine and the amino group of the pyrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .

Scientific Research Applications

Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .

Comparison with Similar Compounds

  • N-(2-Pyrazinylcarbonyl)-L-phenylalanine
  • N-(2-Pyrazinylcarbonyl)-D-phenylalanine
  • N-(2-Pyrazinylcarbonyl)-L-tyrosine

Uniqueness: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is unique due to its dual phenylalanine moieties, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1

InChI Key

URTCYOVFKVRVPH-OALUTQOASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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